4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]morpholine
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Overview
Description
4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]morpholine is a complex organic compound with a molecular formula of C18H21FN2O3. This compound is notable for its unique structure, which includes a piperidine ring, a morpholine ring, and a fluorobenzoyl group. It is used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]morpholine typically involves multiple steps. One common method starts with the preparation of 4-(4-fluorobenzoyl)piperidine, which is then reacted with morpholine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity, while the piperidine and morpholine rings can modulate the compound’s overall activity. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
- 4-(4-Fluorobenzoyl)piperidine
Uniqueness
4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]morpholine is unique due to its combination of a piperidine ring, a morpholine ring, and a fluorobenzoyl group. This structure provides a distinct set of chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C17H21FN2O3 |
---|---|
Molecular Weight |
320.36 g/mol |
IUPAC Name |
[1-(4-fluorobenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H21FN2O3/c18-15-3-1-13(2-4-15)16(21)19-7-5-14(6-8-19)17(22)20-9-11-23-12-10-20/h1-4,14H,5-12H2 |
InChI Key |
TZVGBOHIAHRJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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